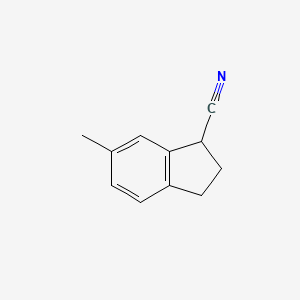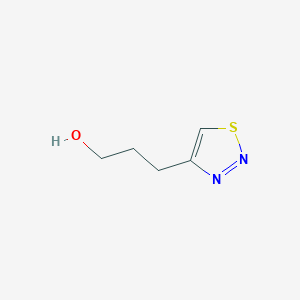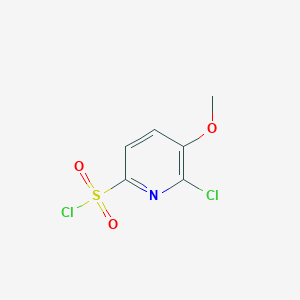
6-chloro-5-methoxypyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-methoxypyridine-2-sulfonyl chloride (6-CMP-2SC) is a widely used chemical compound in the field of synthetic chemistry. It is a colorless solid that is soluble in polar organic solvents and is used as a reagent for various chemical reactions. It is a versatile reagent that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, 6-CMP-2SC is used in the synthesis of peptide linkers and in the preparation of peptides and proteins.
Mécanisme D'action
The mechanism of action of 6-chloro-5-methoxypyridine-2-sulfonyl chloride is not completely understood. However, it is believed that the reaction involves the formation of an intermediate, which is then converted to the desired product. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction can also be catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-5-methoxypyridine-2-sulfonyl chloride are not well understood. However, it is believed that the compound may have some effect on the metabolism of proteins and peptides. In addition, 6-chloro-5-methoxypyridine-2-sulfonyl chloride may have some effect on the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-chloro-5-methoxypyridine-2-sulfonyl chloride in laboratory experiments is that it is a versatile reagent that can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, 6-chloro-5-methoxypyridine-2-sulfonyl chloride is a toxic compound and should be handled with care. In addition, the reaction conditions must be carefully controlled in order to obtain the desired product.
Orientations Futures
There are a number of potential future directions for the use of 6-chloro-5-methoxypyridine-2-sulfonyl chloride. It could be used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. It could also be used in the synthesis of peptide linkers, which could be used to link two or more peptides together. In addition, 6-chloro-5-methoxypyridine-2-sulfonyl chloride could be used in the synthesis of peptides and proteins. Finally, further research could be conducted to better understand the biochemical and physiological effects of 6-chloro-5-methoxypyridine-2-sulfonyl chloride.
Méthodes De Synthèse
6-chloro-5-methoxypyridine-2-sulfonyl chloride is synthesized by the reaction of pyridine-2-sulfonyl chloride (PSC) with 6-chloro-5-methoxybenzaldehyde in aqueous acetic acid. The reaction is carried out at room temperature and the product is obtained in high yield. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction can also be carried out in a solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
Applications De Recherche Scientifique
6-chloro-5-methoxypyridine-2-sulfonyl chloride has been used in a variety of scientific research applications. It has been used in the synthesis of peptide linkers, which are used to link two or more peptides together. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of organic compounds. In addition, 6-chloro-5-methoxypyridine-2-sulfonyl chloride has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Propriétés
IUPAC Name |
6-chloro-5-methoxypyridine-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-4-2-3-5(9-6(4)7)13(8,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYNTWLRTXQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methoxypyridine-2-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




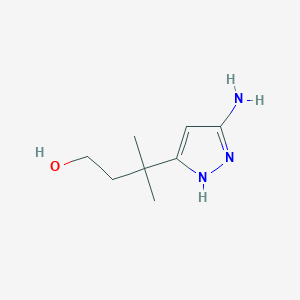

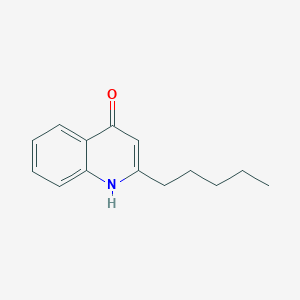
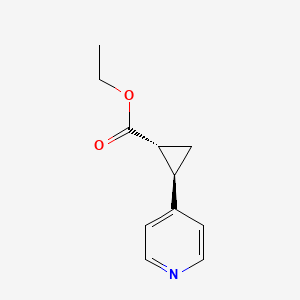

![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)
